2-(2-methyl-1H-imidazol-1-yl)propanoic acid hydrochloride
Overview
Description
“2-(2-methyl-1H-imidazol-1-yl)propanoic acid hydrochloride” is a unique chemical compound. Its empirical formula is C7H10N2O2 . It’s important to note that Sigma-Aldrich provides this product to early discovery researchers as part of a collection of unique chemicals .
Synthesis Analysis
Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Imidazole was first named glyoxaline because the first synthesis has been made by glyoxal and ammonia . The derivatives of 1, 3-diazole show different biological activities .Molecular Structure Analysis
The molecular structure of “2-(2-methyl-1H-imidazol-1-yl)propanoic acid hydrochloride” can be represented by the SMILES stringCC(C(O)=O)N1C(C)=NC=C1.Cl
. The InChI representation is 1S/C7H10N2O2.ClH/c1-5(7(10)11)9-4-3-8-6(9)2;/h3-5H,1-2H3,(H,10,11);1H
.
Scientific Research Applications
Mitochondria-Targeted Prodrugs
Research by Hattan et al. (2013) focused on the synthesis of compounds related to 2-(2-methyl-1H-imidazol-1-yl)propanoic acid, specifically targeting the development of mitochondria-targeted prodrugs. These prodrugs, derived from the antioxidant methimazole, are significant for their potential therapeutic applications in targeting mitochondrial dysfunctions (Hattan, Shojaie, Lau, & Anders, 2013).
Retinoic Acid Synthesis Inhibition
Gomaa et al. (2011) synthesized and evaluated novel imidazole methyl 3-(4-(aryl-2-ylamino)phenyl)propanoates, including compounds structurally similar to 2-(2-methyl-1H-imidazol-1-yl)propanoic acid. These compounds showed significant inhibitory activity against CYP26A1, an enzyme involved in retinoic acid metabolism, indicating potential applications in enhancing the biological effects of retinoic acid in neuroblastoma cell lines (Gomaa, Bridgens, Aboraia, et al., 2011).
Bone Imaging Agents
Qiu et al. (2011) described the synthesis and evaluation of zoledronic acid derivatives, including 1-hydroxy-3-(2-methyl-1H-imidazol-1-yl)propane-1,1-diyldiphosphonic acid, labeled with 99mTc. These compounds exhibited high uptake in the skeletal system and rapid clearance from soft tissues, indicating their potential as superior bone imaging agents (Qiu, Cheng, Lin, et al., 2011).
Corrosion Inhibition
Srivastava et al. (2017) synthesized amino acids based corrosion inhibitors, such as 2-(3-(1-carboxyethyl)-1H-imidazol-3-ium-1-yl)propanoate, showing high inhibition efficiency for mild steel corrosion. These inhibitors demonstrate the potential of imidazole derivatives in industrial applications related to metal corrosion prevention (Srivastava, Haque, Verma, et al., 2017).
Hypoxia Imaging in Tumor Tissues
Malik et al. (2012) developed a tracer, O-[2-[18F]fluoro-3-(2-nitro-1H-imidazole-1-yl)propyl]tyrosine ([18F]FNT), for imaging hypoxic tumor tissues. This compound, structurally related to 2-(2-methyl-1H-imidazol-1-yl)propanoic acid, represents a novel approach in detecting hypoxic regions within tumors, potentially aiding in cancer diagnosis and treatment evaluation (Malik, Lin, Löffler, et al., 2012).
Future Directions
properties
IUPAC Name |
2-(2-methylimidazol-1-yl)propanoic acid;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O2.ClH/c1-5(7(10)11)9-4-3-8-6(9)2;/h3-5H,1-2H3,(H,10,11);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PDNOFZDEPHCDNS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CN1C(C)C(=O)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-methyl-1H-imidazol-1-yl)propanoic acid hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.